4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex quinoline derivatives, including compounds with structural similarities to the compound , involves multi-step chemical reactions that yield metabolites with significant biological activities. A notable example is the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, which demonstrates the use of methanesulfonyl as a protective group for phenolic hydroxy groups in Friedel–Crafts reactions, enabling simpler synthetic routes in high yield (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often complex, featuring a combination of aromatic rings and functional groups that contribute to their chemical behavior and interactions. Detailed structural analysis can be conducted using various spectroscopic techniques, including NMR and X-ray crystallography, to elucidate the positions of methoxy groups and the overall 3D structure of the molecule.
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including Friedel–Crafts alkylation, cyclization, and nitration. These reactions can significantly alter the chemical and biological properties of the compounds. For instance, the synthesis and reactions of biphenylene derivatives provide insights into the substitution reactions at vacant β-positions, oxidative demethylation, and the formation of novel compounds through cyclization and rearrangement processes (McOmine et al., 1969).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Synthesis of Disease-Modifying Antirheumatic Drug Metabolites : Baba et al. (1998) prepared metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), under evaluation as a new type of DMARD, to study their pharmacological properties. A derivative exhibited anti-inflammatory effects in a rat model, showcasing the potential of such compounds in therapeutic applications (Baba, Makino, Ohta, & Sohda, 1998).
Efficient Syntheses of Metabolites : Mizuno et al. (2006) achieved convenient and efficient syntheses of metabolites of TAK-603, demonstrating novel synthetic routes and the potential for producing these compounds in high yield. This research is vital for developing new medications and understanding their metabolism (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Pharmacological Potential
- Inhibitors of Src Kinase Activity : Boschelli et al. (2001) discovered a compound inhibiting Src kinase activity, an enzyme implicated in various diseases, including cancer. Optimization of this compound highlighted the potential of quinoline derivatives in developing targeted therapies (Boschelli, Ye, Wang, Dutia, Johnson, Wu, Miller, Powell, Yaczko, Young, Tischler, Arndt, Discafani, Etienne, Gibbons, Grod, Lucas, Weber, & Boschelli, 2001).
Chemical Stability and Reactions
- Stability of Alkoxy-substituted Compounds : Bradshaw, Jones, and Nongrum (1991) explored the stability of alkoxy-substituted inden-2-ones and dimethoxy-diphenyl-naphthoquinone, revealing insights into the behavior of methoxy groups in chemical structures and their impact on compound stability (Bradshaw, Jones, & Nongrum, 1991).
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-17-7-4-14(5-8-17)16-10-19-24(20(26)11-16)18(13-23(27)25-19)15-6-9-21(29-2)22(12-15)30-3/h4-9,12,16,18H,10-11,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAXMMKNSKDALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.